Dimethyl 2-((1-benzofuran-2-ylcarbonyl)amino)terephthalate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-((1-benzofuran-2-ylcarbonyl)amino)terephthalate typically involves the reaction of 2-aminoterephthalic acid dimethyl ester with 1-benzofuran-2-carbonyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-((1-benzofuran-2-ylcarbonyl)amino)terephthalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Dimethyl 2-((1-benzofuran-2-ylcarbonyl)amino)terephthalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which Dimethyl 2-((1-benzofuran-2-ylcarbonyl)amino)terephthalate exerts its effects involves its interaction with specific molecular targets. The benzofuran moiety can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dimethyl aminoterephthalate: A related compound with similar structural features but lacking the benzofuran moiety.
Benzofuran derivatives: Compounds containing the benzofuran ring, which exhibit various biological activities such as anti-tumor, antibacterial, and antiviral properties.
Uniqueness
Dimethyl 2-((1-benzofuran-2-ylcarbonyl)amino)terephthalate is unique due to the combination of the benzofuran and terephthalate moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H15NO6 |
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Molecular Weight |
353.3 g/mol |
IUPAC Name |
dimethyl 2-(1-benzofuran-2-carbonylamino)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C19H15NO6/c1-24-18(22)12-7-8-13(19(23)25-2)14(9-12)20-17(21)16-10-11-5-3-4-6-15(11)26-16/h3-10H,1-2H3,(H,20,21) |
InChI Key |
SLBFGQFHJFMDLW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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